

A Comparative Analysis of LSN3353871 (Muvalaplin) and Other Emerging Lipoprotein(a) Lowering Therapies

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Compound of Interest

Compound Name: LSN3353871

Cat. No.: B12362211

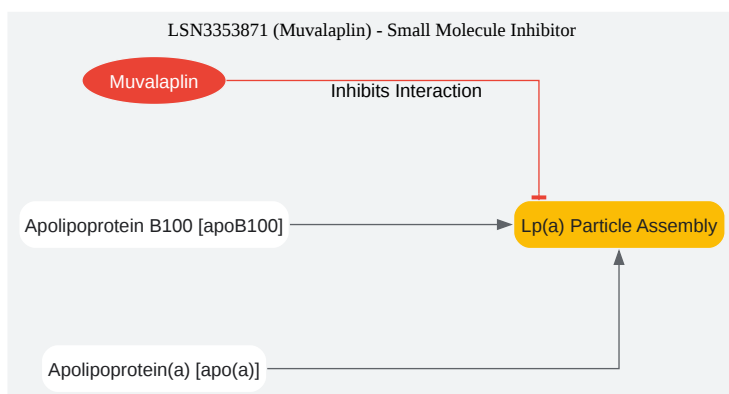
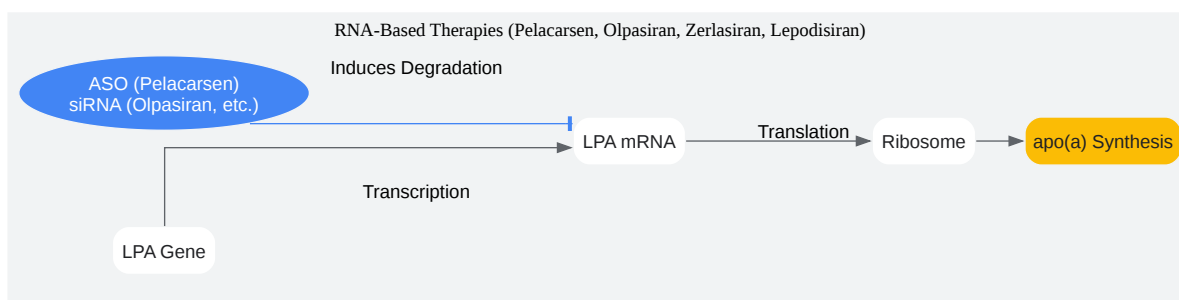
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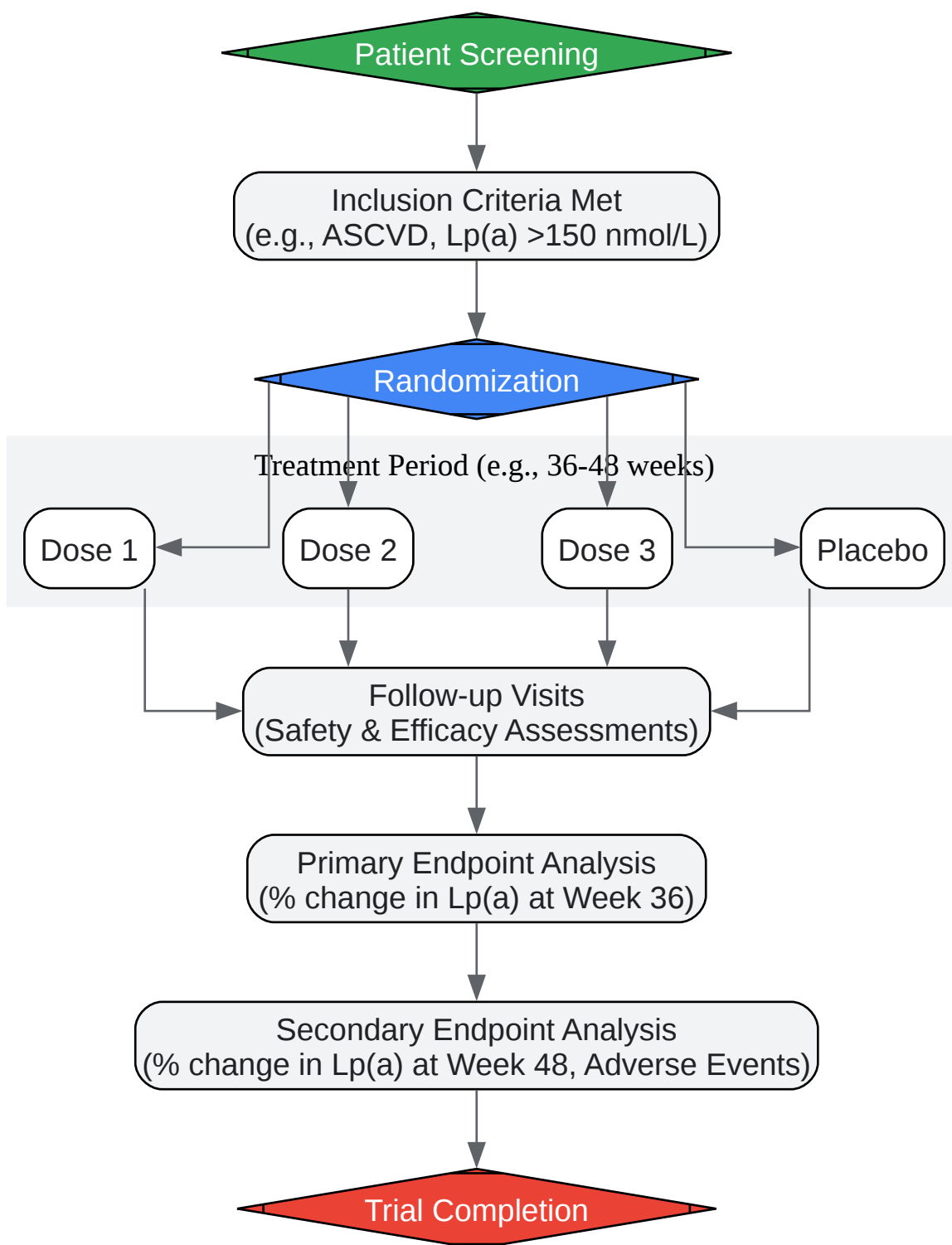
For Researchers, Scientists, and Drug Development Professionals

Elevated lipoprotein(a) [Lp(a)] is a largely genetically determined and causal risk factor for atherosclerotic cardiovascular disease (ASCVD) and calcific aortic valve stenosis.[1] Unlike LDL cholesterol, Lp(a) levels are not significantly influenced by lifestyle modifications, and current standard-of-care lipid-lowering therapies have minimal impact.[1][2] This has spurred the development of novel therapies specifically designed to reduce Lp(a) concentrations. This guide provides a detailed comparison of the investigational oral small molecule **LSN3353871** (muvalaplin) with other prominent Lp(a)-lowering therapies in clinical development, focusing on their efficacy, mechanism of action, and available clinical data.

Mechanism of Action: A Divergence in Strategy

The therapies discussed herein employ distinct molecular strategies to reduce Lp(a) levels. **LSN3353871** (muvalaplin) is a first-in-class oral small molecule that disrupts the formation of the Lp(a) particle. In contrast, the other leading candidates are injectable RNA-based therapeutics that aim to silence the expression of apolipoprotein(a) [apo(a)], a key component of Lp(a).





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- 2. Lp(a) Not Associated With Adverse Cardiovascular Events in ACS Patients | tctmd.com [tctmd.com]
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